Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate
Description
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl 3-cyano-5-phenylmethoxyazepane-1-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(22)21-10-9-17(11-16(12-20)13-21)23-14-15-7-5-4-6-8-15/h4-8,16-17H,9-11,13-14H2,1-3H3 |
InChI Key |
YPTFHAZTCXTBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC(C1)C#N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Azepane Core with tert-Butyl Carbamate Protection
A common approach involves starting from azepane derivatives such as 2-azabicyclo[2.2.1]heptane or azepan-1-carboxylic acid derivatives. The nitrogen is protected by reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate to form the tert-butyl carbamate (Boc) group. This step ensures the nitrogen is inert during subsequent functionalizations.
For example, the preparation of tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-1-carboxylate derivatives involves Boc protection under mild conditions, typically in the presence of a base such as triethylamine in dichloromethane at room temperature, yielding the Boc-protected azepane with high efficiency (up to 98% yield).
Introduction of the Benzyloxy Group at Position 5
The benzyloxy substituent is introduced via nucleophilic substitution of a suitable leaving group (e.g., hydroxyl or halide) at position 5 with benzyl alcohol or benzyl halide derivatives. This can be achieved by:
Reacting 5-hydroxy-azepane derivatives with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C), resulting in the formation of the benzyloxy ether with near quantitative yields.
Alternatively, benzylation can be accomplished by Mitsunobu reaction conditions or Williamson ether synthesis protocols depending on the availability of starting materials.
Introduction of the Cyano Group at Position 3
The cyano group at position 3 is introduced by cyanation reactions, often involving nucleophilic substitution of a halogen or a suitable leaving group with cyanide ion sources such as sodium cyanide or potassium cyanide under controlled conditions.
For example, the synthesis of tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate involves the reaction of a 3-bromo or 3-halo azepane intermediate with cyanide ions in polar solvents, sometimes facilitated by phase transfer catalysts or elevated temperatures to ensure complete substitution.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection of Azepane N | Carbamate formation | tert-Butyl chloroformate, triethylamine, DCM, RT | 90-98 | Mild conditions, high selectivity |
| Benzyloxy Group Installation | Nucleophilic substitution | Benzyl bromide, K2CO3, DMF, 60°C, overnight | ~100 | High yield, clean reaction |
| Cyanation at C-3 | Nucleophilic substitution | NaCN or KCN, polar solvent, elevated temp | Variable (moderate to high) | Requires careful handling of cyanide |
Example Synthetic Sequence (Literature-Based)
Starting Material: Boc-protected azepane derivative with hydroxyl at C-5.
Step 1: Benzylation of the hydroxyl group at C-5 using benzyl bromide and potassium carbonate in DMF at 60°C overnight to yield tert-butyl 5-benzyloxy-azepane-1-carboxylate.
Step 2: Introduction of the cyano group at C-3 by substitution of a leaving group (e.g., bromide) with sodium cyanide in a suitable solvent system under controlled temperature.
Purification: The product is purified by extraction, washing, and chromatographic techniques (silica gel column chromatography) to afford tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate as a crystalline solid.
Analytical Data Supporting the Preparation
Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the presence of tert-butyl carbamate, benzyloxy, and cyano groups with characteristic chemical shifts.
Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight (e.g., M+1 peak corresponding to this compound).
Infrared Spectroscopy (IR): Characteristic absorption bands for carbamate (around 1700 cm⁻¹), cyano (around 2200 cm⁻¹), and ether (around 1100 cm⁻¹) groups.
Summary Table of Preparation Steps
| Step Number | Transformation | Reagents & Conditions | Expected Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Boc protection of azepane nitrogen | tert-Butyl chloroformate, triethylamine, DCM, RT | Boc-protected azepane | 90-98 |
| 2 | Benzyloxy group installation at C-5 | Benzyl bromide, K2CO3, DMF, 60°C, overnight | tert-butyl 5-benzyloxy-azepane-1-carboxylate | ~100 |
| 3 | Cyanation at C-3 | Sodium cyanide, polar solvent, elevated temp | This compound | Moderate to high |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The benzyloxy group may enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes. The overall effect depends on the specific context in which the compound is used, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
a. Azepane vs. Pyrrolidine Derivatives
The compound in , tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate, shares the tert-butyl carboxylate group but differs in ring size (5-membered pyrrolidine vs. 7-membered azepane). Larger rings like azepane often exhibit distinct conformational flexibility and solubility profiles, which can influence binding affinity in biological systems. However, the provided evidence lacks comparative data on these properties .
b. Benzyloxy vs. Other Protecting Groups Benzyloxy groups (as in the target compound) are commonly used for alcohol protection, whereas lists a compound with a tert-butyldimethylsilyl (TBS)-protected alcohol. TBS groups offer greater steric bulk and stability under acidic conditions compared to benzyloxy groups, which are more labile to hydrogenolysis. The choice between these groups depends on synthetic strategy and downstream reactivity requirements .
c. Cyano vs. Hydroxy Substituents The cyano group in the target compound contrasts with the hydroxymethyl group in ’s pyrrolidine derivative. This distinction could impact solubility, crystallinity, and biological activity .
Biological Activity
Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate is a compound that has garnered attention due to its unique structural features, including a seven-membered azepane ring and a cyano group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 330.43 g/mol. The structure includes:
- Azepane Ring : A seven-membered cyclic amine that contributes to the compound's pharmacological properties.
- Benzyloxy Group : Enhances chemical reactivity and biological interactions.
- Cyano Group : Imparts distinct electronic properties that may affect biological activity.
Biological Activity Overview
Research indicates that compounds with azepane structures exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the cyano group in this compound is particularly noteworthy for its potential role in modulating these activities.
Potential Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that azepane derivatives can inhibit cancer cell proliferation. This compound may serve as a lead compound for developing novel anticancer agents.
- Antimicrobial Properties : The compound's structural features could enhance its ability to interact with microbial targets, making it a candidate for antimicrobial drug development.
- Neurological Applications : Given the involvement of azepanes in neuropharmacology, this compound may have implications in treating neurological disorders.
Research Findings and Case Studies
Recent studies have highlighted the biological significance of similar azepane compounds, providing insights into structure-activity relationships (SAR) that can be applied to this compound.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interaction with Biological Targets : The cyano group may facilitate binding to specific receptors or enzymes, influencing cellular pathways.
- Influence on Enzyme Activity : Similar compounds have been shown to modulate enzyme activities, which could be applicable to this compound as well.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
